molecular formula C11H11N3O B14169075 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- CAS No. 89202-82-4

1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl-

Cat. No.: B14169075
CAS No.: 89202-82-4
M. Wt: 201.22 g/mol
InChI Key: UWUCBBCLHCZFBA-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 3-position, a methyl group at the 1-position, and a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of pyrazole-3-carboxylic acid with methylamine and phenyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, where pyrazole-3-carboxylic acid chlorides react with various aromatic and heteroaromatic sulfonamides. The reaction is facilitated by catalysts and optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine-protein kinase BTK (Bruton tyrosine kinase), which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

  • 1H-Pyrazole-3-carboxamide, 1-methyl-3-phenyl-
  • 1H-Pyrazole-3-carboxamide, 1-methyl-4-phenyl-
  • 1H-Pyrazole-3-carboxamide, 1-methyl-5-phenyl-

Comparison: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, this compound exhibits higher antiproliferative activity and better selectivity towards certain molecular targets .

Properties

CAS No.

89202-82-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-methyl-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C11H11N3O/c1-14-8-7-10(13-14)11(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15)

InChI Key

UWUCBBCLHCZFBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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